Bienvenue dans la boutique en ligne BenchChem!

methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate

Lipophilicity Drug design Physicochemical profiling

Methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate (CAS 331972-26-0) is a synthetic purine-2,6-dione (xanthine) derivative bearing a methyl propanoate ester side chain at the N7 position. With a molecular formula of C₁₁H₁₄N₄O₄ and a molecular weight of 266.25 g/mol, it belongs to the theophylline-derived N7-substituted xanthine family.

Molecular Formula C11H14N4O4
Molecular Weight 266.25g/mol
CAS No. 331972-26-0
Cat. No. B351295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate
CAS331972-26-0
Molecular FormulaC11H14N4O4
Molecular Weight266.25g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)OC
InChIInChI=1S/C11H14N4O4/c1-13-9-8(10(17)14(2)11(13)18)15(6-12-9)5-4-7(16)19-3/h6H,4-5H2,1-3H3
InChIKeySEVAXQQXPYEWBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate (CAS 331972-26-0): Compound Class and Procurement Positioning


Methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate (CAS 331972-26-0) is a synthetic purine-2,6-dione (xanthine) derivative bearing a methyl propanoate ester side chain at the N7 position . With a molecular formula of C₁₁H₁₄N₄O₄ and a molecular weight of 266.25 g/mol, it belongs to the theophylline-derived N7-substituted xanthine family . The compound is supplied at ≥98% purity (HPLC) by major research chemical vendors and carries the MDL identifier MFCD01417777 [1]. Unlike theophylline itself (a bronchodilator with a narrow therapeutic index and pKa ~8.8) [2], this compound features an ester-terminated three-carbon linker at N7, placing it at a distinct intersection of physicochemical property space relative to both the shorter-chain theophylline-7-acetic acid (acefylline) series and the clinically used N7-dioxolane analog doxofylline [3].

Why N7-Theophylline Analogs Cannot Be Interchanged: The Case for Methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate (CAS 331972-26-0)


N7-substituted theophylline derivatives exhibit profound divergence in pharmacokinetic behavior, receptor selectivity, and metabolic fate that precludes casual analog substitution. Although theophylline, proxyphylline, acefylline, and doxofylline all share the 1,3-dimethylxanthine core, each N7 modification yields a distinct pharmacological and physicochemical profile [1]. The N7-substituted derivatives, while generally more soluble than theophylline, are incompletely absorbed and none dissociate back to theophylline in vivo [2]. Critically, the chain length on N7 has been shown to influence neuroactivity in structure-activity relationship studies, with different terminal groups strongly modulating pharmacological outcomes [3]. The target compound's propanoate ester linker occupies an under-explored region of chemical space between the extensively studied acetate (acefylline-derived) series and the clinically validated but mechanistically divergent doxofylline, making it a uniquely positioned tool for probing linker-length-dependent SAR and for applications where intermediate lipophilicity and ester-based prodrug potential are required .

Quantitative Differentiation Evidence for Methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate (CAS 331972-26-0) vs. Closest Analogs


Lipophilicity (LogP) Benchmarking: Intermediate Hydrophobicity Between Acetate-Linked and Hydroxyl-Terminated N7 Analogs

The target compound exhibits a vendor-reported LogP of -0.685 (Fluorochem) or a calculated cLogP of -1.003 (Ambinter) [1], placing its lipophilicity between the shorter-chain theophylline-7-acetic acid (acefylline, LogP -0.49) [2] and the hydroxyl-terminated proxyphylline (LogP -0.77) [3], and distinctly higher than doxofylline (LogP -0.47 to -1.19 depending on source) [4]. Theophylline itself has a LogP near -0.02 [5]. The propanoate ester thus occupies a narrow, well-defined lipophilicity window that is not accessible using the acetate (acefylline) or hydroxypropyl (proxyphylline) scaffolds.

Lipophilicity Drug design Physicochemical profiling

Ester Prodrug Capability: Hydrolyzable Methyl Ester vs. Non-Hydrolyzable N7 Substituents in Proxyphylline and Doxofylline

The target compound's methyl ester terminus can be hydrolyzed to the corresponding free carboxylic acid, 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid (CAS 17781-08-7, LogP -0.43, MW 252.23) [1]. This prodrug-to-active conversion capability is absent in proxyphylline (7-(2-hydroxypropyl)theophylline), doxofylline (7-(1,3-dioxolan-2-ylmethyl)theophylline), and theophylline itself, all of which lack a hydrolyzable ester group at the N7 terminus [2]. The structurally analogous theophylline-7-acetic acid (acefylline) is already the free acid, lacking a protected ester form . Only the target compound among these comparators provides the paired ester/acid option for tuning physicochemical and pharmacokinetic properties via ester prodrug strategies.

Prodrug design Ester hydrolysis Carboxylic acid bioisostere

Linker Length Differentiation: Three-Carbon Propanoate vs. Two-Carbon Acetate in Theophylline-7-Acetic Acid Derivatives

The target compound incorporates a three-carbon propanoate linker (N7–CH₂–CH₂–COOCH₃), whereas the extensively studied antimycobacterial lead series employs a two-carbon acetate linker (theophylline-7-acetic acid, N7–CH₂–COOH) [1]. Theophylline-7-acetic acid derivatives with amino acid amides have demonstrated antitubercular MIC values of 0.26–0.46 µM against Mycobacterium tuberculosis H₃₇Rv, with the best compounds being ~60-fold more potent than ethambutol in the nanomolar range [2]. The additional methylene group in the propanoate linker increases the number of freely rotatable bonds (from 3 in the acetate series to 4 in the target compound, as reflected by the Fsp³ value of 0.4545 ), which may alter target engagement geometry and metabolic stability. SAR studies on theophylline analogs have explicitly noted that N7 chain length affects neuroactivity [3].

Structure-activity relationship Linker optimization Conformational flexibility

Positional Isomer Discrimination: N7-β-Propanoate (Target) vs. N7-α-Propanoate (Methyl 2-isomer, CAS 104175-02-2)

Two constitutional isomers share the molecular formula C₁₁H₁₄N₄O₄ and the theophylline-N7-propanoate scaffold: the target compound (methyl 3-substituted, linear β-propanoate, CAS 331972-26-0) and the α-branched isomer (methyl 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate, CAS 104175-02-2) . The α-branched isomer contains a chiral center at the α-carbon of the propanoate chain and is commercially available at 97% purity , whereas the target β-isomer is achiral and supplied at 98% purity . The achiral nature of the target compound eliminates enantiomeric purity concerns during synthesis and analytical characterization, representing a practical advantage for applications requiring defined, reproducible stereochemistry. Additionally, the chiral (S)-methyl 2-isomer (CAS 1620136-67-5) exists as a single enantiomer, further underscoring the importance of specifying the desired regioisomer at procurement [1].

Positional isomer Regiochemistry Chiral purity

Synthetic Utility as a Bis-Purine Building Block: PPh₃-Catalyzed Double Addition to Alkyl Propiolates

Dialkylated xanthine derivatives bearing the N7-propanoate scaffold participate in PPh₃-catalyzed double addition reactions with alkyl propiolates to yield alkyl 2,3-bis(1,3-dialkyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanoates in excellent yields [1]. This synthetic transformation exploits the nucleophilic N7 position and the electron-deficient propiolate acceptor and is specific to this scaffold class. The target compound's methyl ester terminus provides a convenient spectroscopic handle (¹H-NMR, MS) for monitoring such derivatizations, and the ester can be chemoselectively transformed (hydrolysis, amidation, reduction) without affecting the purine-2,6-dione core . By comparison, the free acid analog (CAS 17781-08-7) requires additional protection/deprotection steps for similar transformations .

Synthetic methodology Bis-purine Building block

Patent Precedent: N7-Propanoate Scaffold in 8-Aminotheophylline-Derived Therapeutic Agents

Patent ES445944A1 (and its family members including FR2303551A1 and US4599337A) discloses 8-amino-theophylline derivatives incorporating a straight- or branched-chain lower alkylene radical at N7, explicitly encompassing the propanoate ester side chain [1]. The claimed compounds are described as having therapeutic applications, and the patent demonstrates industrial interest in N7-propanoate-substituted theophylline derivatives as pharmaceutical candidates [2]. The 8-amino-7-[2-(methoxycarbonyl)ethyl]theophylline analog (CAS 122761-70-0) further confirms that the methyl 3-(theophylline-7-yl)propanoate scaffold has been recognized as a pharmacologically relevant substructure for over four decades [3]. This patent precedent distinguishes the N7-propanoate scaffold from the more common N7-acetate series (acefylline patents) and provides a documented rationale for selecting the propanoate ester for novel IP generation.

Patent evidence 8-Aminotheophylline Therapeutic derivatives

Optimal Application Scenarios for Methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate (CAS 331972-26-0)


Probing Linker-Length-Dependent SAR in Antimycobacterial Lead Optimization

The target compound serves as a three-carbon linker probe to complement the extensively characterized two-carbon theophylline-7-acetic acid (7-TAA) antitubercular series. While 7-TAA amino acid amides achieve MIC values of 0.26–0.46 µM against M. tuberculosis H₃₇Rv [1], no corresponding propanoate-linked series has been systematically evaluated. Researchers can use the target methyl ester as a starting material for synthesizing propanoate-linked amide libraries (via ester hydrolysis and amide coupling), enabling direct head-to-head comparison of linker length on antimycobacterial potency, cytotoxicity against HEK-293T cells, and metabolic stability [2]. The additional methylene group may confer differential binding to mycobacterial targets, potentially addressing resistance mechanisms that emerge against acetate-linked analogs.

Ester Prodrug Design for Modulating Oral Bioavailability of Xanthine-Based Therapeutics

The target compound's methyl ester functionality enables its use as a model substrate for ester prodrug studies, where the ester is enzymatically hydrolyzed in vivo to the active free acid (CAS 17781-08-7, LogP -0.43) [1]. Unlike proxyphylline or doxofylline, which lack hydrolyzable ester groups, the target compound allows researchers to compare the pharmacokinetic profiles of the ester and acid forms in rodent models. The modest LogP shift upon hydrolysis (ΔLogP ≈ +0.26) [2] suggests the ester and acid have distinguishable but not dramatically different membrane permeabilities, making this pair useful for studying how subtle lipophilicity changes affect oral absorption and tissue distribution of theophylline-derived compounds.

Achiral Building Block for Purine-Focused Combinatorial Libraries

For medicinal chemistry groups building purine-based screening libraries, the target compound offers an achiral, well-characterized scaffold with an orthogonal ester handle for diversification [1]. Unlike the α-branched methyl 2-isomer (CAS 104175-02-2), which introduces a chiral center and enantiomeric complexity [2], the target β-isomer eliminates stereochemical ambiguity during parallel synthesis. The ester can be transformed into amides, hydrazides, alcohols, or heterocycles using standard combinatorial chemistry protocols, and the N7-propanoate scaffold participates in PPh₃-catalyzed bis-purine formation for constructing dimeric purine probes . The compound's defined hazard classification (GHS07, H302/H315/H319/H335) provides clear safety guidance for automated library synthesis workflows.

Physicochemical Reference Standard for N7-Theophylline Analog Calibration

With vendor-certified purity of 98% [1], an experimentally determined LogP of -0.685 [2], and a well-defined MDL identifier (MFCD01417777) , the target compound can serve as a retention time and response factor calibrant for HPLC and LC-MS methods quantifying N7-substituted theophylline derivatives in biological matrices. Its intermediate lipophilicity bridges the gap between the more polar proxyphylline (LogP -0.77) and the less polar acefylline (LogP -0.49) , making it a useful bracketing standard for method development across the N7-theophylline analog series. The compound's UV chromophore (purine-2,6-dione, λₘₐₓ ~270 nm) provides adequate sensitivity for trace-level quantification in pharmacokinetic and environmental fate studies.

Quote Request

Request a Quote for methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.